Cas no 1594069-21-2 (1-[(4-methanesulfonylphenyl)methyl]-3-methylurea)
![1-[(4-methanesulfonylphenyl)methyl]-3-methylurea structure](https://www.kuujia.com/scimg/cas/1594069-21-2x500.png)
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea Chemical and Physical Properties
Names and Identifiers
-
- 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea
-
- Inchi: 1S/C10H14N2O3S/c1-11-10(13)12-7-8-3-5-9(6-4-8)16(2,14)15/h3-6H,7H2,1-2H3,(H2,11,12,13)
- InChI Key: IDKCCGWRVPBPBT-UHFFFAOYSA-N
- SMILES: N(C)C(NCC1=CC=C(S(C)(=O)=O)C=C1)=O
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | GS-0521-1MG |
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea |
1594069-21-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | GS-0521-20MG |
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea |
1594069-21-2 | >90% | 20mg |
£76.00 | 2023-04-21 | |
Key Organics Ltd | GS-0521-5MG |
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea |
1594069-21-2 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | GS-0521-50MG |
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea |
1594069-21-2 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | GS-0521-100MG |
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea |
1594069-21-2 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | GS-0521-10MG |
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea |
1594069-21-2 | >90% | 10mg |
£63.00 | 2025-02-09 |
1-[(4-methanesulfonylphenyl)methyl]-3-methylurea Related Literature
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Additional information on 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea
Recent Advances in the Study of 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea (CAS: 1594069-21-2)
The compound 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea (CAS: 1594069-21-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonylphenyl and urea functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving the reaction of 4-(bromomethyl)benzenesulfonyl chloride with methylamine, followed by urea formation under mild conditions. This advancement is critical for facilitating further preclinical and clinical studies.
Pharmacological investigations have revealed that 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea exhibits potent inhibitory effects on specific enzymatic targets. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM. This finding suggests potential applications in anti-inflammatory therapies, particularly for conditions like rheumatoid arthritis and osteoarthritis, where COX-2 inhibition is clinically relevant.
In addition to its anti-inflammatory properties, recent research has explored the compound's role in oncology. A preprint article on bioRxiv (2024) highlighted its ability to induce apoptosis in certain cancer cell lines, including breast and colon cancer, through the modulation of the PI3K/AKT signaling pathway. These findings are preliminary but underscore the need for further investigation into its anticancer mechanisms and potential synergies with existing chemotherapeutic agents.
Despite these promising results, challenges remain in the development of 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea as a therapeutic agent. Pharmacokinetic studies, as reported in a 2023 issue of Drug Metabolism and Disposition, indicate moderate bioavailability and a relatively short half-life, necessitating formulation improvements or structural modifications. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to enhance its therapeutic profile.
In conclusion, 1-[(4-methanesulfonylphenyl)methyl]-3-methylurea (CAS: 1594069-21-2) represents a versatile compound with significant potential in multiple therapeutic areas. Ongoing research aims to optimize its synthesis, elucidate its mechanisms of action, and address pharmacokinetic limitations. As these studies progress, this molecule may emerge as a valuable addition to the pharmaceutical arsenal, particularly in inflammation and oncology.
1594069-21-2 (1-[(4-methanesulfonylphenyl)methyl]-3-methylurea) Related Products
- 99472-03-4(6-Quinolinecarboxylic acid, 2-methoxy-)
- 33508-19-9(D-Glucosamine Sulfate)
- 211935-62-5(Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester)
- 941968-71-4(N-(1-methyl-1H-indol-3-yl)-4-3-(trifluoromethyl)phenylpiperazine-1-carboxamide)
- 1805421-44-6(4-Chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid)
- 155593-81-0(3-Azido-4-chloroaniline)
- 14464-46-1(Cristobalite)
- 360778-55-8(3-(2,4-Dichlorobenzyl)oxybenzoic Acid)
- 1448078-34-9(4-bromo-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)thiophene-2-carboxamide)
- 2098118-15-9((1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol)




